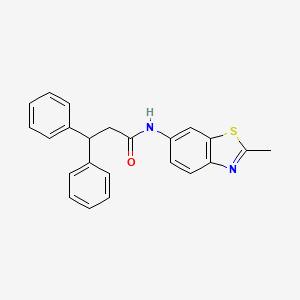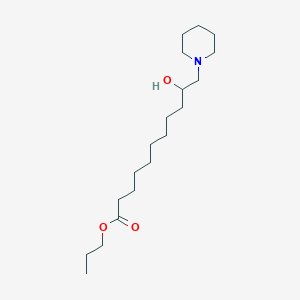![molecular formula C23H15N3O B11504110 2,3-diphenyl-10H-pyridazino[6,1-b]quinazolin-10-one](/img/structure/B11504110.png)
2,3-diphenyl-10H-pyridazino[6,1-b]quinazolin-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diphenyl-10H-pyridazino[3,2-b]quinazolin-10-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its complex structure, which includes a pyridazine ring fused to a quinazoline ring, with phenyl groups attached at the 2 and 3 positions. The unique structure of 2,3-Diphenyl-10H-pyridazino[3,2-b]quinazolin-10-one makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 2,3-Diphenyl-10H-pyridazino[3,2-b]quinazolin-10-one typically involves multi-step reactions starting from readily available precursors One common synthetic route involves the condensation of 2-aminobenzoic acid with phenyl isothiocyanate to form a quinazoline intermediateThe reaction conditions often involve the use of strong acids or bases, high temperatures, and prolonged reaction times to achieve the desired product .
Chemical Reactions Analysis
2,3-Diphenyl-10H-pyridazino[3,2-b]quinazolin-10-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The phenyl groups in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under appropriate conditions.
Scientific Research Applications
2,3-Diphenyl-10H-pyridazino[3,2-b]quinazolin-10-one has a wide range of applications in scientific research:
Medicinal Chemistry: This compound has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: It has shown promise as an antibacterial and antifungal agent, making it a candidate for the development of new antibiotics.
Materials Science: The unique structural properties of this compound make it useful in the design of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-10H-pyridazino[3,2-b]quinazolin-10-one involves its interaction with various molecular targets and pathways. In medicinal chemistry, it is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound’s ability to bind to these enzymes and block their activity leads to the inhibition of cancer cell growth and proliferation . Additionally, its antibacterial and antifungal activities are attributed to its ability to disrupt the cell membrane integrity of microbial cells, leading to cell death .
Comparison with Similar Compounds
2,3-Diphenyl-10H-pyridazino[3,2-b]quinazolin-10-one can be compared with other quinazolinone derivatives, such as:
3-Phenylquinazoline-2,4(1H,3H)-dithione: This compound has similar structural features but lacks the pyridazine ring, making it less complex and potentially less active in certain biological applications.
2-Chloro-10H-pyridazino[3,2-b]quinazolin-10-one: This derivative has a chlorine atom instead of phenyl groups, which can alter its chemical reactivity and biological activity.
2,3-Diphenyl-4-cyano-10H-pyridazino[3,2-b]quinazolin-10-one: The presence of a cyano group in this compound can enhance its electron-withdrawing properties, potentially leading to different reactivity and applications.
Properties
Molecular Formula |
C23H15N3O |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2,3-diphenylpyridazino[6,1-b]quinazolin-10-one |
InChI |
InChI=1S/C23H15N3O/c27-23-18-13-7-8-14-20(18)24-21-15-19(16-9-3-1-4-10-16)22(25-26(21)23)17-11-5-2-6-12-17/h1-15H |
InChI Key |
ADNSORMWXRNAFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NC4=CC=CC=C4C(=O)N3N=C2C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-diamino-N,N'-bis(4-chlorophenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide](/img/structure/B11504034.png)

![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(3-fluorophenoxy)sulfonyl]carbamate](/img/structure/B11504040.png)
![{[4-(Ethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B11504043.png)

![N-(4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-3-phenyl-2-thioxoimidazolidin-1-yl)pyridine-4-carboxamide](/img/structure/B11504050.png)

![3-Methyl-4-[(4-methylphenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11504075.png)

![2-[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B11504084.png)

![N-[3-(2-fluorophenyl)-2-phenylpropyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide](/img/structure/B11504088.png)
![N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pyridine-4-carboxamide](/img/structure/B11504090.png)

